Potency in 4αPDD-Induced TRPV4 Activation: 600 nM IC50 Defines a Distinct Potency Tier
In porcine articular chondrocytes stimulated with 10 µM 4αPDD (EC50 = 2 µM), GSK205 inhibits TRPV4-mediated calcium response with an IC50 of 600 nM . By contrast, HC-067047, a widely used alternative TRPV4 antagonist, exhibits an IC50 of 48 nM against human TRPV4 and 17 nM against mouse TRPV4 in electrophysiological assays [1]. GSK205 is approximately 12.5-fold less potent than HC-067047 in their respective assay systems, representing a distinct potency tier.
| Evidence Dimension | IC50 for TRPV4 inhibition |
|---|---|
| Target Compound Data | 600 nM (against 10 µM 4αPDD stimulation) |
| Comparator Or Baseline | HC-067047: 48 nM (hTRPV4) / 17 nM (mTRPV4) |
| Quantified Difference | GSK205 exhibits 12.5-fold lower potency vs. HC-067047 (human ortholog comparison) |
| Conditions | Porcine articular chondrocytes with 10 µM 4αPDD stimulation (GSK205); patch-clamp electrophysiology (HC-067047) |
Why This Matters
Lower potency may be advantageous in experiments requiring partial TRPV4 inhibition without complete channel blockade.
- [1] Everaerts W, Zhen X, Ghosh D, et al. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis. Proc Natl Acad Sci U S A. 2010;107(44):19084-19089. (HC-067047 characterization) View Source
